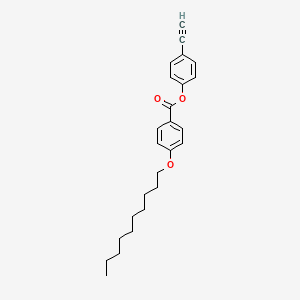![molecular formula C10H16O B12553475 Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- CAS No. 160398-44-7](/img/structure/B12553475.png)
Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- is a bicyclic organic compound with a unique structure It is characterized by a bicyclo[221]heptane framework, which includes a hydroxyl group at the first carbon, two methyl groups at the third carbon, and a methylene group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the methylene group or other functional groups.
Substitution: Various substitution reactions can occur at the hydroxyl group or the methylene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alkanes, alcohols
Substitution Products: Halogenated compounds, amines
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar bicyclic structure with different functional groups.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Similar framework with variations in the position of functional groups.
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-: Another bicyclic compound with different substituents.
Uniqueness
Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
160398-44-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,4R)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8,11H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
InChI Key |
ZAUNQZIVNOHREO-PSASIEDQSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@](C2)(C1=C)O)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




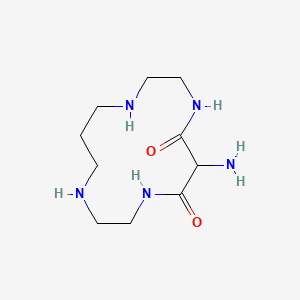
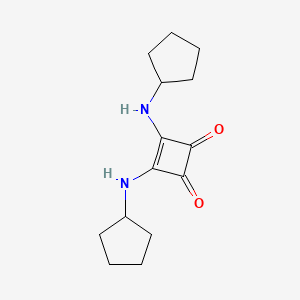

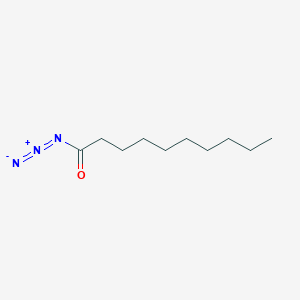

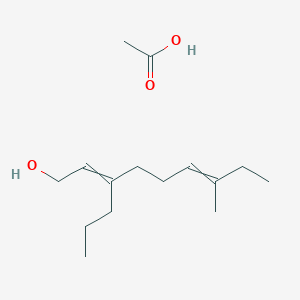
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
